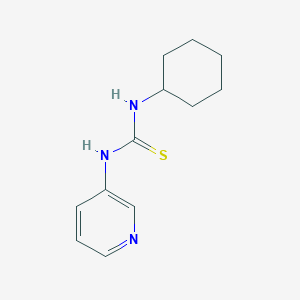
1-Cyclohexyl-3-pyridin-3-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-pyridin-3-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and material science. The compound consists of a cyclohexyl group attached to the nitrogen atom of the thiourea moiety and a pyridin-3-yl group attached to the other nitrogen atom.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-pyridin-3-ylthiourea can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with pyridine-3-carbonyl isothiocyanate under mild conditions. The reaction typically proceeds in a solvent such as dichloromethane or ethanol at room temperature, yielding the desired product after purification .
Industrial production methods for thioureas often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification techniques can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
1-Cyclohexyl-3-pyridin-3-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with electrophiles, forming various substituted derivatives.
Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, thioureas are known for their antimicrobial and antiviral activities.
Medicine: The compound has been explored for its potential as an anticancer agent.
Industry: Thioureas are used in the production of polymers, dyes, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-pyridin-3-ylthiourea involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . This inhibition can result in the induction of apoptosis in cancer cells and the suppression of microbial growth .
Comparison with Similar Compounds
1-Cyclohexyl-3-pyridin-3-ylthiourea can be compared with other similar thiourea derivatives, such as:
Properties
Molecular Formula |
C12H17N3S |
|---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
1-cyclohexyl-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C12H17N3S/c16-12(14-10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2,(H2,14,15,16) |
InChI Key |
FQAPHNWUOFBPLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-{3,5-diiodo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-5(4H)-one](/img/structure/B11075624.png)
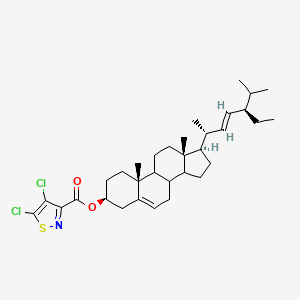
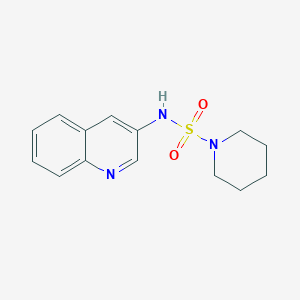

![4-(3-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11075650.png)


![Methyl 2-[(2-aminophenyl)thio]-5-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11075658.png)
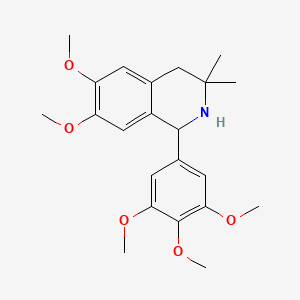
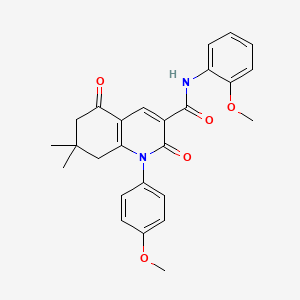
![5'-(3-Chlorophenyl)-3'-methyl-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11075677.png)
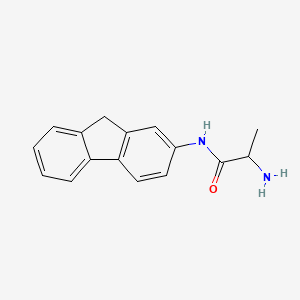
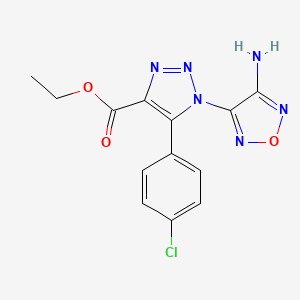
![6-(benzylamino)-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B11075696.png)
